2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a carboxamide functional group. Its structure includes a 3-chlorophenyl moiety at position 2, a 4-hydroxyphenyl group at position 7, and a pyridin-3-yl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O2/c1-14-20(23(33)28-18-6-3-11-26-13-18)21(15-7-9-19(32)10-8-15)31-24(27-14)29-22(30-31)16-4-2-5-17(25)12-16/h2-13,21,32H,1H3,(H,28,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAWQYRCYZAWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring,
- A pyrimidine moiety,
- Substituents such as chlorophenyl and hydroxyphenyl groups.
This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Apoptosis induction |
| MCF-7 | 7.5 | G2/M phase arrest |
| HCT-116 | 6.0 | Topoisomerase II inhibition |
These findings suggest that the compound may act as a topoisomerase II inhibitor, which is a common target for anticancer drugs .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 1.0 µg/mL |
These results highlight the compound's potential as an antimicrobial agent .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecular targets:
- DNA Topoisomerases : Inhibition of these enzymes prevents proper DNA replication and transcription, leading to cell death.
- Enzyme Interactions : The presence of heteroatoms in the structure enhances binding affinity to enzyme active sites, which may explain its efficacy against various pathogens .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on human cancer cell lines (HepG2 and MCF-7) revealed that treatment with the compound resulted in significant reductions in cell viability. The mechanism was linked to apoptosis via caspase activation pathways. -
Case Study on Antimicrobial Efficacy :
A clinical evaluation showed that the compound exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Nitrophenyl/Bromophenyl: The target compound’s 3-chlorophenyl group contrasts with analogs like 5j (4-nitrophenyl, ) and 5k (4-bromophenyl, ). Chlorine’s moderate electronegativity and lipophilicity may enhance membrane permeability compared to nitro groups, which are more polar but less stable. In , 3-chlorophenyl-substituted triazolo-pyrimidines (e.g., compound 94) achieved a 56% yield, suggesting favorable synthesis efficiency compared to 4-chlorophenyl derivatives (e.g., compound 92, 31% yield).
- 4-Hydroxyphenyl vs. Methoxyphenyl/Trimethoxyphenyl: The 4-hydroxyphenyl group in the target compound contrasts with methoxy-substituted analogs (e.g., 5t, ). However, it may also increase susceptibility to oxidative degradation. Trimethoxyphenyl derivatives (e.g., 5j, 5k, ) exhibit higher melting points (280–320°C), attributed to increased molecular symmetry and intermolecular interactions. The target compound’s hydroxyl group could lower its melting point due to reduced symmetry.
- Pyridin-3-yl vs. Aromatic Amines: The pyridin-3-yl substituent may enhance binding to biological targets (e.g., kinase or receptor active sites) via π-π stacking or coordination with metal ions. This contrasts with compounds like 5l (3-hydroxy-4-methoxyphenyl, ), where phenolic groups dominate interactions.
Comparative Data Table
Q & A
Q. What are the standard synthetic protocols for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, such as:
- One-pot three-component reactions combining 5-amino-triazoles, aromatic aldehydes, and β-keto esters in ethanol with catalysts like 3-aminopropyltriethoxysilane (APTS) .
- Microwave-assisted synthesis for accelerated condensation of precursors (e.g., acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-alkylthio-1,2,4-triazoles) at 323 K for 30 minutes, achieving higher efficiency compared to traditional reflux .
- Purification via recrystallization (ethanol or acetone) or column chromatography, monitored by TLC . Yield optimization depends on catalyst choice, solvent polarity, and temperature control. For example, APTS improves yields by 15–20% compared to acid catalysts .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., NH proton signals at δ 10.89 ppm in CDCl₃) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z 440–540) .
- X-ray Crystallography : Resolves bond angles (e.g., triclinic crystal system with α = 70.655°, β = 86.097°) and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
Q. How do substituents (e.g., chlorophenyl, hydroxyphenyl) modulate physicochemical and biological properties?
Substituents impact:
- Solubility : Hydroxyphenyl groups enhance water solubility via hydrogen bonding, while chlorophenyl moieties increase lipophilicity .
- Bioactivity : Chlorine atoms improve binding to hydrophobic enzyme pockets (e.g., kinase inhibition), whereas methoxy groups enhance metabolic stability .
- Crystallinity : Bulky substituents (e.g., pyridin-3-yl) influence packing efficiency, as seen in triclinic crystal systems .
Advanced Research Questions
Q. What strategies are effective for optimizing multi-step synthetic routes to minimize side products?
Advanced approaches include:
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) to reduce byproducts like uncyclized intermediates .
- Catalyst Screening : Heterogeneous catalysts (e.g., silica-supported APTS) improve regioselectivity in triazole-pyrimidine ring formation .
- In-situ Monitoring : Real-time HPLC or Raman spectroscopy detects intermediate degradation, enabling rapid adjustments . For example, microwave irradiation reduces reaction times from 6 hours to 30 minutes, suppressing dimerization side reactions .
Q. How should researchers address contradictions in reported biological activity data across similar analogs?
Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) require:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) on target binding .
- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) or enzyme purity .
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility in the triazolopyrimidine core that affects binding to dynamic targets (e.g., mTOR kinases) .
Q. What computational methods are used to predict and validate target interactions?
Key methodologies include:
- Molecular Docking : AutoDock Vina or Glide predicts binding poses with kinases (e.g., hydrogen bonds between pyridinyl-N and ATP-binding sites) .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., –∆G contribution of chlorophenyl groups) .
- Pharmacophore Modeling : Maps essential features (e.g., hydrophobic pockets accommodating methyl groups at position 5) . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
